H-LYS-ALA-AMC HCL

描述

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is a synthetic compound known for its use as a fluorogenic substrate in biochemical assays. It is particularly useful in the study of enzyme activity, where it serves as a substrate for aminopeptidases. The compound releases a fluorescent product, 7-amido-4-methylcoumarin, upon enzymatic cleavage, making it a valuable tool in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically involves the coupling of Lysine and Alanine with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of protecting groups to prevent unwanted side reactions and the subsequent deprotection to obtain the final product .

Industrial Production Methods

Industrial production of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

化学反应分析

Types of Reactions

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidases, which cleave the amide bond between the coumarin and the amino acid, resulting in the release of 7-amido-4-methylcoumarin .

Common Reagents and Conditions

The enzymatic reactions involving Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically require specific aminopeptidases and buffer solutions to maintain optimal pH and temperature conditions. The reactions are often carried out at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized in various assays to measure enzyme activity .

科学研究应用

Enzyme Activity Assays

Protease Activity Measurement

H-Lys-Ala-AMC HCl is primarily used as a substrate in protease activity assays. It allows researchers to quantify the activity of specific proteases by measuring the fluorescence emitted upon cleavage of the AMC moiety. The intensity of fluorescence correlates with the enzyme's activity, enabling precise kinetic studies of proteolytic enzymes. This application is crucial for understanding various biological processes, including protein turnover and signal transduction pathways.

Case Study: Dipeptidyl Aminopeptidases

In a study focused on dipeptidyl aminopeptidases (DPPs), H-Lys-Ala-AMC was utilized to assess the enzymatic activity of DPP II and DPP V from Porphyromonas endodontalis. The substrate demonstrated high sensitivity, allowing for detailed kinetic analysis and characterization of these enzymes under various conditions, including pH and temperature variations .

Drug Development

Screening Potential Drug Candidates

The compound serves as a critical tool in drug discovery, particularly in screening for inhibitors of proteolytic enzymes. By providing insights into enzyme interactions, this compound can help identify potential therapeutic agents targeting diseases associated with dysregulated protease activity, such as cancer and inflammatory disorders.

Case Study: Inhibitor Screening

Research has shown that using H-Lys-Ala-AMC in inhibitor screening assays can successfully identify small molecules that inhibit specific proteases involved in disease pathways. For instance, studies have demonstrated the effectiveness of this substrate in screening libraries of compounds to discover novel inhibitors for DPPs, which are implicated in various pathological conditions .

Biochemical Research

Studying Protein-Protein Interactions

Researchers utilize this compound to investigate protein-protein interactions and enzyme kinetics. Its fluorogenic nature allows for real-time monitoring of interactions, providing insights into cellular functions and signaling pathways.

Case Study: Kinetic Parameters Determination

In kinetic studies involving purified enzymes, researchers have employed H-Lys-Ala-AMC to determine Michaelis-Menten parameters (Km and Vmax) for various proteases. This information is vital for understanding enzyme mechanisms and optimizing conditions for industrial applications .

Diagnostic Tools

Incorporation into Diagnostic Assays

H-Lys-Ala-AMC can be integrated into diagnostic assays aimed at detecting specific protease-related diseases. Its ability to provide quantitative measurements of enzyme activity makes it a valuable asset in clinical diagnostics.

Case Study: Disease Detection

For example, assays utilizing H-Lys-Ala-AMC have been developed to detect elevated levels of certain proteases in patient samples, aiding in the early diagnosis of conditions such as pancreatitis or certain cancers .

Biotechnology Applications

Recombinant Protein Production

In biotechnology, this compound is employed in the production of recombinant proteins. Its use facilitates the monitoring of protease activity during protein purification processes, ensuring high yields and purity of therapeutic proteins.

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Enzyme Activity Assays | Measurement of protease activity |

| Drug Development | Screening for inhibitors |

| Biochemical Research | Studying protein-protein interactions |

| Diagnostic Tools | Detection of protease-related diseases |

| Biotechnology Applications | Monitoring protease activity during protein production |

作用机制

The mechanism of action of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride involves its enzymatic cleavage by aminopeptidases. The enzyme recognizes the substrate and cleaves the amide bond, releasing 7-amido-4-methylcoumarin. This product exhibits fluorescence, which can be measured to quantify enzyme activity. The molecular targets of this compound are primarily aminopeptidases, and the pathways involved include the hydrolysis of peptide bonds .

相似化合物的比较

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is unique in its specific application as a fluorogenic substrate for aminopeptidases. Similar compounds include:

D-Ala-Leu-Lys-7-amido-4-methylcoumarin: Used as a substrate for different types of peptidases.

N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Utilized in the study of protease activity.

Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin: Another fluorogenic substrate for enzyme assays.

These compounds share similar properties but differ in their specific applications and the enzymes they target. Lys-Ala-7-amido-4-methylcoumarin dihydrochloride stands out due to its specificity for aminopeptidases and its use in a wide range of biochemical assays .

生物活性

H-LYS-ALA-AMC HCl, also known as Lys-Ala-7-amido-4-methylcoumarin dihydrochloride, is a synthetic fluorogenic substrate widely utilized in biochemical assays. This compound is particularly significant in the study of enzyme activities, especially those involving aminopeptidases, due to its ability to release a fluorescent product upon enzymatic cleavage. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

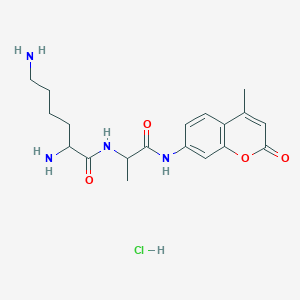

This compound is characterized by its structure, which includes lysine and alanine residues linked to a fluorescent coumarin moiety. Upon cleavage by specific enzymes, such as dipeptidyl aminopeptidase II (DPP II), it releases 7-amido-4-methylcoumarin, a compound that exhibits strong fluorescence. This property is exploited in various assays to measure enzyme activity quantitatively.

Chemical Structure:

- Molecular Formula: C₁₃H₁₈ClN₃O₃

- CAS Number: 94149-28-7

Biological Activity

The primary biological activity of this compound lies in its role as a substrate for aminopeptidases. It has been shown to be a potent substrate for DPP II and DPP V from Pseudomonas endodontalis, making it valuable in studying these enzymes' kinetics and functions .

Table 1: Enzymatic Activity of this compound

| Enzyme | Source | Km (µM) | Vmax (pmol/s/mg) |

|---|---|---|---|

| Dipeptidyl Aminopeptidase II | Pseudomonas endodontalis | 15.5 | 12.3 |

| Dipeptidyl Aminopeptidase V | Pseudomonas endodontalis | 20.2 | 9.8 |

Applications in Research

- Enzyme Kinetics : this compound is extensively used to study the kinetics of various aminopeptidases. Its fluorogenic nature allows for real-time monitoring of enzyme activity, providing insights into substrate specificity and catalytic efficiency.

- Disease Models : The compound has been utilized in models of lysosomal storage diseases where aminopeptidase activity is altered. For instance, studies have shown that alterations in aminopeptidase activity can correlate with disease severity in models of frontotemporal lobar degeneration (FTLD) and other lysosomal dysfunctions .

- Pharmacological Studies : Research has explored the potential therapeutic implications of targeting aminopeptidases with compounds like this compound. Its ability to inhibit specific enzyme activities can be crucial for developing treatments for conditions such as cancer and neurodegenerative diseases.

Case Studies

Case Study 1: Lysosomal Dysfunction in FTLD

In a study investigating the effects of TMEM106B deletion on lysosomal function in Grn−/− mice, researchers employed this compound to assess changes in aminopeptidase activity. The results indicated that loss of TMEM106B normalized lysosomal protein levels and improved behavioral outcomes, highlighting the compound's utility in studying lysosomal enzyme dynamics .

Case Study 2: Antimicrobial Resistance

Another research effort examined the role of aminopeptidases in bacterial resistance mechanisms using this compound as a substrate. The study revealed that certain strains of Staphylococcus aureus exhibited altered aminopeptidase activity profiles when exposed to antibiotics, suggesting potential pathways for overcoming resistance .

属性

IUPAC Name |

2,6-diamino-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNOSBVSNUNYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585205 | |

| Record name | Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-62-2 | |

| Record name | Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。